molecular formula C54H36 B3287056 2,3,6,7,10,11-Hexaphenyltriphenylene CAS No. 836671-27-3

2,3,6,7,10,11-Hexaphenyltriphenylene

Cat. No.: B3287056
CAS No.: 836671-27-3
M. Wt: 684.9 g/mol
InChI Key: RSWOJEDGRFCGFR-UHFFFAOYSA-N
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Description

2,3,6,7,10,11-Hexaphenyltriphenylene is an aromatic hydrocarbon derivative with the molecular formula C54H36. This compound is known for its unique structural properties, which include a triphenylene core substituted with six phenyl groups. It is often used in organic electronics and materials science due to its stability and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,6,7,10,11-Hexaphenyltriphenylene can be synthesized through various methods. One common approach involves the cyclotrimerization of diphenylacetylene in the presence of a catalyst. This reaction typically requires high temperatures and specific catalysts to facilitate the formation of the triphenylene core .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale cyclotrimerization reactions. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2,3,6,7,10,11-Hexaphenyltriphenylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triphenylenes, quinones, and hydrogenated derivatives .

Scientific Research Applications

2,3,6,7,10,11-Hexaphenyltriphenylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,6,7,10,11-Hexaphenyltriphenylene exerts its effects is primarily through its electronic properties. The compound can interact with various molecular targets, including enzymes and receptors, by fitting into hydrophobic pockets and altering their activity. Its planar structure allows for π-π stacking interactions, which are crucial in many biological and material science applications .

Comparison with Similar Compounds

Similar Compounds

    2,3,6,7,10,11-Hexahydroxytriphenylene: This compound has hydroxyl groups instead of phenyl groups, leading to different chemical properties and applications.

    2,3,6,7,10,11-Hexaiminotriphenylene:

Uniqueness

2,3,6,7,10,11-Hexaphenyltriphenylene is unique due to its high stability and electronic properties, making it particularly valuable in organic electronics. Its ability to undergo various chemical modifications also makes it a versatile building block in synthetic chemistry .

Properties

IUPAC Name

2,3,6,7,10,11-hexakis-phenyltriphenylene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H36/c1-7-19-37(20-8-1)43-31-49-50(32-44(43)38-21-9-2-10-22-38)52-34-46(40-25-13-4-14-26-40)48(42-29-17-6-18-30-42)36-54(52)53-35-47(41-27-15-5-16-28-41)45(33-51(49)53)39-23-11-3-12-24-39/h1-36H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWOJEDGRFCGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C3C(=C2)C4=CC(=C(C=C4C5=CC(=C(C=C35)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H36
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80732978
Record name 2,3,6,7,10,11-Hexaphenyltriphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

684.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

836671-27-3
Record name 2,3,6,7,10,11-Hexaphenyltriphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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